molecular formula C12H12BrFO B14223996 2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one CAS No. 823787-27-5

2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one

Cat. No.: B14223996
CAS No.: 823787-27-5
M. Wt: 271.12 g/mol
InChI Key: OZYJPXGZSWGDNL-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-bromo-4-fluorobenzene under specific conditions. One common method includes the use of a Grignard reagent, where 2-bromo-4-fluorobenzene is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with cyclohexanone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic or analgesic.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neural activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluorophenyl)cyclohexan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

823787-27-5

Molecular Formula

C12H12BrFO

Molecular Weight

271.12 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12BrFO/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2

InChI Key

OZYJPXGZSWGDNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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